2-(4-Iodophenyl)-1-morpholin-4-ylethanone 2-(4-Iodophenyl)-1-morpholin-4-ylethanone
Brand Name: Vulcanchem
CAS No.: 364793-89-5
VCID: VC8109487
InChI: InChI=1S/C12H14INO2/c13-11-3-1-10(2-4-11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2
SMILES: C1COCCN1C(=O)CC2=CC=C(C=C2)I
Molecular Formula: C12H14INO2
Molecular Weight: 331.15 g/mol

2-(4-Iodophenyl)-1-morpholin-4-ylethanone

CAS No.: 364793-89-5

Cat. No.: VC8109487

Molecular Formula: C12H14INO2

Molecular Weight: 331.15 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Iodophenyl)-1-morpholin-4-ylethanone - 364793-89-5

Specification

CAS No. 364793-89-5
Molecular Formula C12H14INO2
Molecular Weight 331.15 g/mol
IUPAC Name 2-(4-iodophenyl)-1-morpholin-4-ylethanone
Standard InChI InChI=1S/C12H14INO2/c13-11-3-1-10(2-4-11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2
Standard InChI Key CSZAUAONSDVMQU-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)CC2=CC=C(C=C2)I
Canonical SMILES C1COCCN1C(=O)CC2=CC=C(C=C2)I

Introduction

Chemical and Physical Properties

The compound exhibits distinct physicochemical characteristics critical for its handling and application in research:

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₄INO₂
Molecular Weight331.15 g/mol
Density1.221 g/cm³
Boiling Point551.1°C at 760 mmHg
Melting PointNot reported-
SolubilityLimited data; likely polar aprotic solvents
Storage ConditionsRefrigerated (2–8°C)

The structure is confirmed by spectroscopic data, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) . The InChI key (CSZAUAONSDVMQU-UHFFFAOYSA-N) and SMILES notation (C1COCCN1C(=O)CC2=CC=C(C=C2)I) further validate its configuration .

Synthesis and Manufacturing

While detailed synthetic protocols are proprietary, available data suggest the following general pathway:

  • Morpholine Substitution: Reaction of 4-iodophenylacetyl chloride with morpholine under basic conditions.

  • Purification: Column chromatography or recrystallization to achieve >98% purity .

Industrial-scale production emphasizes cost-effective iodination methods, such as using N-iodosuccinimide (NIS) in the presence of methanesulfonic acid . Challenges include minimizing di-iodinated byproducts, which are addressed through controlled reaction kinetics .

Applications in Pharmaceutical Research

Intermediate in Alectinib Synthesis

The compound serves as a precursor in the synthesis of Alectinib, a tyrosine kinase inhibitor used to treat non-small cell lung cancer. Its para-iodophenyl group facilitates Suzuki-Miyaura cross-coupling reactions to introduce morpholine-piperidine pharmacophores .

ParameterDetailsSource
Hazard ClassificationNo significant hazards reported
First Aid MeasuresFlush eyes/skin with water; seek medical attention if irritation occurs
StabilityStable under refrigerated conditions

The Safety Data Sheet (SDS) recommends standard laboratory precautions, including gloves and eye protection .

Analytical Characterization

Spectroscopic Methods

  • NMR: ¹H and ¹³C NMR confirm the morpholine and iodophenyl moieties .

  • HRMS: Exact mass (331.13100) matches theoretical calculations .

  • HPLC: Purity >98% verified via reverse-phase chromatography .

Chromatographic Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed for trace analysis in biological matrices, with a limit of detection (LOD) <1 ng/mL .

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